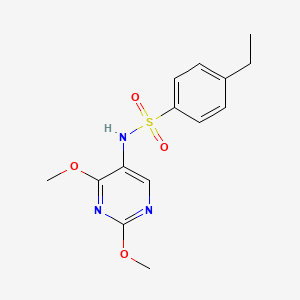

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide, commonly known as DMS or DMSO2, is a sulfonamide-based compound that has been widely used in scientific research for its unique properties. It is a colorless, odorless, and highly polar solvent that can dissolve both polar and nonpolar compounds. Its ability to penetrate biological membranes and its low toxicity make it an ideal candidate for various applications in biochemistry, pharmacology, and medicine.

Wissenschaftliche Forschungsanwendungen

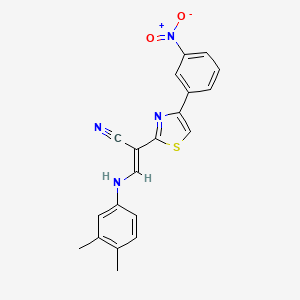

Synthesis and Biological Evaluation

A study conducted by Ghorab et al. (2017) focuses on the synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs. These compounds, including variations similar to the specified chemical, were evaluated for their antimycobacterial activity, revealing significant potential against Mycobacterium tuberculosis. The structure-activity relationship analysis highlighted the potency of specific moieties, enhancing the antimicrobial efficacy of these compounds (Ghorab et al., 2017).

Quantum Chemical and Molecular Dynamic Simulation Studies

Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives, including compounds structurally related to the specified chemical, on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, the study provides insights into the inhibition efficiencies of these derivatives, suggesting their potential application in corrosion prevention (Kaya et al., 2016).

Anticancer Activity

Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to the specified chemical, revealed their significant DNA binding and cleavage activities. These complexes demonstrated genotoxicity and anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).

Computational Study of Sulfonamide Molecules

Murthy et al. (2018) synthesized a new sulfonamide molecule and characterized its structural and electronic properties through computational and spectroscopic methods. This study provides a foundation for understanding the interactions of sulfonamide derivatives with biological targets, contributing to the design of new therapeutic agents (Murthy et al., 2018).

Herbicidal Activity

Lee et al. (1996) investigated the herbicidal activity of N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethylbenzenesulfonamide derivatives, analyzing the influence of the heterocyclic group on their efficacy. This research highlights the potential agricultural applications of such compounds in controlling unwanted vegetation (Lee et al., 1996).

Wirkmechanismus

Target of Action

Similar compounds, such as 4-pyridinylboronic acid, are commonly used as reagents in cross-coupling reactions .

Mode of Action

Boronic acids, such as 2,4-dimethoxy-5-pyrimidinylboronic acid, are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in organic synthesis, contributing to the formation of complex organic structures .

Result of Action

The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is known to result in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Action Environment

The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is known for its mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-4-10-5-7-11(8-6-10)22(18,19)17-12-9-15-14(21-3)16-13(12)20-2/h5-9,17H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPQVUNQOKYKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2989193.png)

![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2989194.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2989197.png)

![N-(2-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2989199.png)

![1,3-Dimethyl-6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2989206.png)

![(Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2989210.png)

![[2-[(4-Methoxyphenyl)methyl]azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2989211.png)

![1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2989212.png)